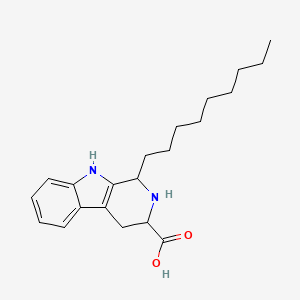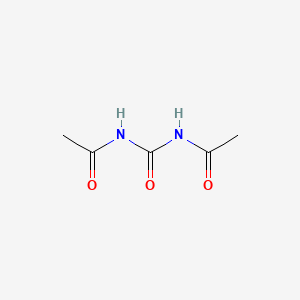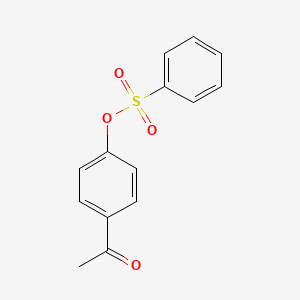![molecular formula C12H17N2O+ B11704992 1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)
1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is a heterocyclic compound that belongs to the pyrrolopyrazine family. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core with methyl and oxopropyl substituents. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM typically involves the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrazine and 1,3-diketones.
Introduction of Methyl Groups: Methylation reactions using methylating agents like methyl iodide or dimethyl sulfate can be employed to introduce methyl groups at the desired positions.
Addition of the Oxopropyl Group: The oxopropyl group can be introduced through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or oxopropyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activities.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZINE: Similar structure but lacks the ium ion.
1,6-DIMETHYL-2-(2-HYDROXYPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM: Similar structure with a hydroxypropyl group instead of an oxopropyl group.
Uniqueness
1,6-DIMETHYL-2-(2-OXOPROPYL)-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is unique due to its specific substituents and the presence of the ium ion, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H17N2O+ |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl)propan-2-one |
InChI |
InChI=1S/C12H17N2O/c1-9-4-5-12-11(3)13(8-10(2)15)6-7-14(9)12/h4-5H,6-8H2,1-3H3/q+1 |
InChI Key |
VBMOFXKZXKNIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1CC[N+](=C2C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide](/img/structure/B11704917.png)
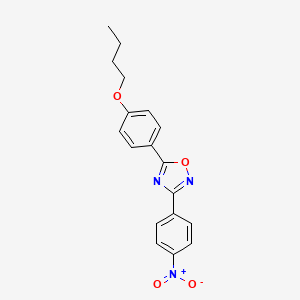
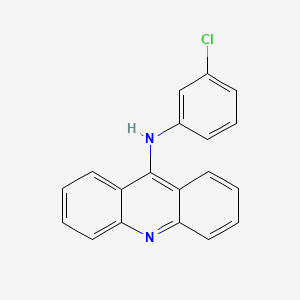
![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)
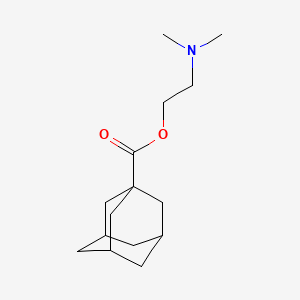
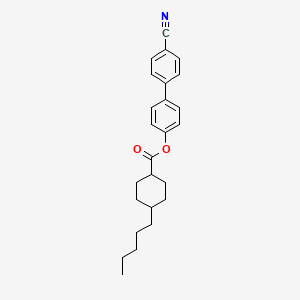
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)


![3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704975.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one](/img/structure/B11704988.png)
